
7-bromo-3-methylquinazolin-4(3H)-one
Vue d'ensemble
Description
7-Bromo-3-methylquinazolin-4(3H)-one, also known as 7-bromo-3-methyl-2(3H)-benzothiazolone, is a synthetic compound which has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It is a white crystalline solid with a melting point of 166-168°C. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of prostaglandin synthesis, which is involved in the regulation of inflammation. In addition, it is believed that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one are not yet fully understood. However, it is believed that the compound may act as an anti-inflammatory agent, due to its ability to inhibit prostaglandin synthesis. In addition, it is believed that the compound may also act as an analgesic, due to its ability to inhibit COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
7-Bromo-3-methylquinazolin-4(3H)-one has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low melting point. In addition, it is stable at room temperature and is soluble in common organic solvents. However, it is not stable in the presence of strong acids and bases, and has a low solubility in water.
Orientations Futures
There are numerous potential future directions for research on 7-bromo-3-methylquinazolin-4(3H)-onethylquinazolin-4(3H)-one. These include further investigations into its mechanism of action, its biochemical and physiological effects, its potential applications in medicinal chemistry and pharmaceutical research, and its potential as a starting material for the synthesis of other compounds. In addition, further research could be conducted into the synthesis of polymers from this compound, as well as its potential use in the synthesis of other drugs. Finally, further research could be conducted into the safety and toxicity of this compound, as well as its potential side effects.
Applications De Recherche Scientifique
7-Bromo-3-methylquinazolin-4(3H)-one has been used in various areas of scientific research, including medicinal chemistry, organic synthesis, and pharmaceutical research. It has been used in the synthesis of various drugs, including the anti-inflammatory drug tepoxalin. It has also been used as a starting material for the synthesis of other compounds, such as 7-bromo-3-methylquinazolin-4(3H)-onethylbenzothiazolone and 7-bromo-3-methylquinazolin-4(3H)-onethylbenzimidazole. In addition, it has been used in the synthesis of various polymers, such as poly(methyl quinazolin-4-one) and poly(7-bromo-3-methylquinazolin-4(3H)-onethyl quinazolin-4-one).
Propriétés
IUPAC Name |
7-bromo-3-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLDEWORNSLMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-3-methylquinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

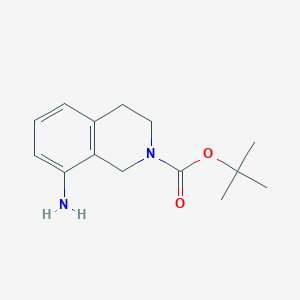
![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)
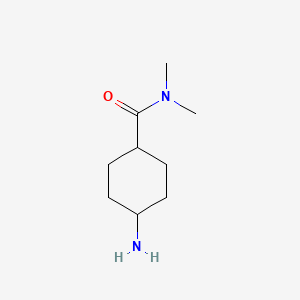
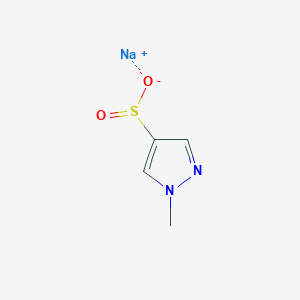
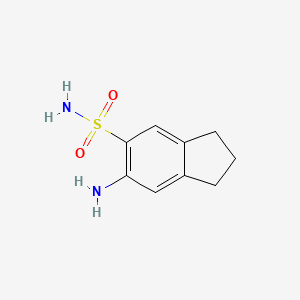
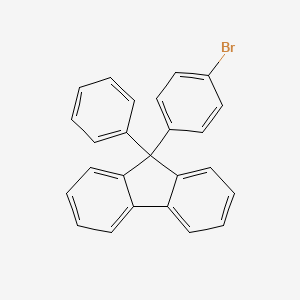

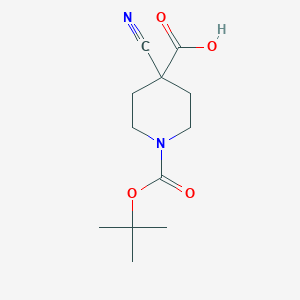
![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)
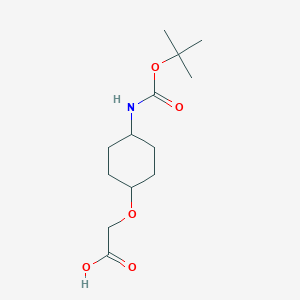
![5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1375007.png)
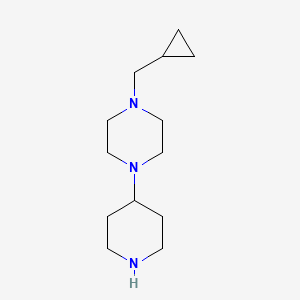

![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)